molecular formula C11H18N2O3Si B15066343 3-((tert-Butyldimethylsilyl)oxy)-5-nitropyridine

3-((tert-Butyldimethylsilyl)oxy)-5-nitropyridine

Cat. No.: B15066343
M. Wt: 254.36 g/mol
InChI Key: AZFJBWQNKORZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((tert-Butyldimethylsilyl)oxy)-5-nitropyridine is a pyridine derivative featuring a nitro group at the 5-position and a tert-butyldimethylsilyl (TBDMS) ether-protected hydroxyl group at the 3-position. The TBDMS group enhances the compound’s stability during synthetic processes, particularly in acidic or basic conditions, while the nitro group confers strong electron-withdrawing properties, influencing reactivity in substitution or reduction reactions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, such as in the preparation of nucleoside analogs or kinase inhibitors .

Properties

Molecular Formula

C11H18N2O3Si

Molecular Weight

254.36 g/mol

IUPAC Name

tert-butyl-dimethyl-(5-nitropyridin-3-yl)oxysilane

InChI

InChI=1S/C11H18N2O3Si/c1-11(2,3)17(4,5)16-10-6-9(13(14)15)7-12-8-10/h6-8H,1-5H3

InChI Key

AZFJBWQNKORZIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CN=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-5-nitropyridine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)-5-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((tert-Butyldimethylsilyl)oxy)-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-5-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the silyloxy group can undergo hydrolysis or substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-((tert-Butyldimethylsilyl)oxy)-5-nitropyridine can be contextualized by comparing it to related pyridine derivatives and silyl-protected compounds. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Parent Structure Key Substituents Protecting Group Key Properties/Applications Reference
3-((TBDMS)oxy)-5-nitropyridine Pyridine -NO₂ (5-position), -OTBDMS (3-position) TBDMS Intermediate for pharmaceuticals
(R)-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate Pyridine -NO₂ (5-position), -O-tert-butyl carbamate tert-Butyl carbamate Labile under acid; used in peptide synthesis
N-[3-(TBDMS-oxymethyl)-5-nitrophenyl]acetamide Benzene -NO₂ (5-position), -OTBDMS (3-position) TBDMS Crystalline solid; studied via X-ray
4-(3-((TBDMS)oxymethyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine Pyridine -NO₂ (5-position), -I (3-position), pyrrolidine-TBDMS TBDMS Bulky substituents hinder reactivity
2-(tert-Butyldiphenylsilyloxymethyl)-5-acetoxy-1,3-oxathiolane Oxathiolane -OAc, -Silyl group tert-Butyldiphenylsilyl Antiviral prodrug (e.g., Lamivudine)

Structural and Electronic Effects

  • Nitro Group Positioning : The nitro group at the 5-position on pyridine (target compound) creates a meta-directing electronic effect, favoring electrophilic substitution at the 2- or 4-positions. This contrasts with benzene derivatives (e.g., ), where nitro groups exert stronger ring deactivation .
  • Silyl Protecting Groups : The TBDMS group in the target compound offers moderate steric bulk compared to tert-butyldiphenylsilyl (), making it less stable under harsh acidic conditions but easier to remove with fluoride-based reagents (e.g., TBAF) .

Reactivity in Further Transformations

  • Nitro Reduction : The nitro group in 3-((TBDMS)oxy)-5-nitropyridine can be selectively reduced to an amine using catalytic hydrogenation or SnCl₂, similar to the benzene analog in . However, the pyridine ring’s electron-deficient nature may necessitate milder conditions .
  • Deprotection : The TBDMS group is cleaved efficiently with HF or TBAF, unlike the more robust tert-butyldiphenylsilyl group (), which requires stronger fluorides .

Physicochemical Properties

  • Solubility : The nitro and TBDMS groups render the target compound lipophilic, enhancing solubility in organic solvents like DCM or THF. This contrasts with hydroxylated analogs (e.g., post-deprotection), which are more polar .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.